2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol is a complex organic compound featuring a cyclobutanol core with multiple piperazine and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol typically involves multi-step organic reactions. The process begins with the preparation of the piperazine and piperidine intermediates, followed by their coupling through alkyne and ether linkages. The final step involves the cyclization to form the cyclobutanol ring. Common reagents used in these reactions include alkyl halides, piperazine, piperidine, and various catalysts to facilitate the coupling and cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the cyclobutanol ring can be oxidized to form a ketone.
Reduction: The alkyne linkage can be reduced to an alkene or alkane.
Substitution: The piperazine and piperidine moieties can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) is commonly used.
Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.
Major Products
Oxidation: Formation of a cyclobutanone derivative.
Reduction: Formation of a saturated or partially saturated alkyne.
Substitution: Formation of various substituted piperazine and piperidine derivatives.
Scientific Research Applications
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antipsychotic activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol involves its interaction with specific molecular targets. The piperazine and piperidine moieties can interact with neurotransmitter receptors, potentially modulating their activity. The compound may also interact with enzymes, altering their catalytic activity and affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Isopropylpiperazin-1-yl)ethan-1-amine: Shares the piperazine core but lacks the cyclobutanol ring.
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a piperazine moiety but has a different heterocyclic core.
1-(Benzyl)-1H-1,2,3-triazol-4-yl (piperazin-1-yl)methanone: Features a piperazine moiety but with a triazole ring.
Uniqueness
2-[4-({4-[4-(Propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]cyclobutan-1-ol is unique due to its combination of a cyclobutanol ring with multiple piperazine and piperidine moieties
Properties
Molecular Formula |
C20H35N3O2 |
---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
2-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]cyclobutan-1-ol |
InChI |
InChI=1S/C20H35N3O2/c1-17(2)22-14-12-21(13-15-22)9-3-4-16-25-18-7-10-23(11-8-18)19-5-6-20(19)24/h17-20,24H,5-16H2,1-2H3 |
InChI Key |
RVGNEYOOKGNQQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3CCC3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.